molecular formula C29H28N6O5S B2420452 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide CAS No. 394663-21-9

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B2420452
CAS No.: 394663-21-9
M. Wt: 572.64
InChI Key: CTIHYJPCXPVEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C29H28N6O5S and its molecular weight is 572.64. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide and its derivatives have shown promising antimicrobial properties. For instance, certain derivatives exhibited significant antimicrobial activities against several bacteria and fungi, surpassing even some standard drugs in efficacy. This indicates a potential for developing new antimicrobial agents from these compounds (Yurttaş et al., 2020).

Anti-inflammatory and Analgesic Effects

Some derivatives of this compound have been evaluated for their anti-inflammatory and analgesic activities. Certain compounds demonstrated notable anti-inflammatory activity, comparable to standard drugs like diclofenac sodium. This suggests their potential use as non-steroidal anti-inflammatory and analgesic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Cancer Therapeutic Potential

Research indicates that some triazole derivatives bearing a similar structural framework have shown cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer. This highlights the potential of these compounds in cancer therapy, especially as antimetastatic agents (Šermukšnytė et al., 2022).

Anticonvulsant Properties

Certain derivatives have been investigated for their anticonvulsant activities. The results suggest that these compounds could potentially serve as effective treatments for convulsive disorders, offering a new avenue for anticonvulsant drug development (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O5S/c1-2-40-24-15-13-22(14-16-24)34-26(18-30-28(37)21-9-11-23(12-10-21)35(38)39)31-32-29(34)41-19-27(36)33-17-5-7-20-6-3-4-8-25(20)33/h3-4,6,8-16H,2,5,7,17-19H2,1H3,(H,30,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIHYJPCXPVEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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